2-(Ethoxymethylene)-4-ethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with ethoxymethylene and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)-4-ethylcyclohexan-1-one typically involves the reaction of ethyl cyclohexanone with ethyl orthoformate in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The process involves heating the reactants in a three-necked flask equipped with a thermometer, gas inlet tube, and a packed column to prevent the loss of volatile products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocycles and complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive compounds for medicinal research.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethylene)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the cyclohexanone core provides stability and reactivity. The pathways involved include the formation of intermediates that can undergo further transformations to yield desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethoxymethylene)malononitrile: Similar in structure but contains nitrile groups instead of the cyclohexanone core.
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Contains a cyano group and a thiophene ring, differing in the core structure.
Uniqueness
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one is unique due to its combination of the cyclohexanone core with ethoxymethylene and ethyl groups, providing distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H18O2 |
---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(2Z)-2-(ethoxymethylidene)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-9-5-6-11(12)10(7-9)8-13-4-2/h8-9H,3-7H2,1-2H3/b10-8- |
InChI-Schlüssel |
FFZZJDJXBHJEAK-NTMALXAHSA-N |
Isomerische SMILES |
CCC1CCC(=O)/C(=C\OCC)/C1 |
Kanonische SMILES |
CCC1CCC(=O)C(=COCC)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.